molecular formula C22H28O6 B11930044 [(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate

[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate

Cat. No.: B11930044
M. Wt: 388.5 g/mol
InChI Key: DCULYKVTBAXAER-OCVMMURNSA-N
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Description

The compound “[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[112215,801,1102,8]octadecan-7-yl] acetate” is a complex organic molecule characterized by its multiple chiral centers and intricate polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic strategies may include:

    Cyclization reactions: to form the polycyclic framework.

    Functional group transformations: such as oxidation and reduction to introduce the necessary functional groups.

    Stereoselective reactions: to control the configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of:

    Catalysts: to improve reaction efficiency.

    Flow chemistry: to enhance reaction control and scalability.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles and electrophiles: for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: to modulate signaling pathways.

    Incorporation into cellular structures: to alter their properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other polycyclic organic molecules with multiple chiral centers and functional groups. Examples could be:

    Steroids: Complex polycyclic structures with biological activity.

    Terpenes: Polycyclic compounds found in essential oils and resins.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15+,16+,17-,19-,21-,22-/m1/s1

InChI Key

DCULYKVTBAXAER-OCVMMURNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@H](C4(C)C)CC5=O)O

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O

Origin of Product

United States

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